molecular formula C10H8BrO4- B14022978 2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate

2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate

Cat. No.: B14022978
M. Wt: 272.07 g/mol
InChI Key: NGBVBJQUJJKRGF-NSCUHMNNSA-M
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Description

3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is an organic compound with the molecular formula C10H9BrO4 It is a derivative of acrylic acid, featuring a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid typically involves the bromination of 4-hydroxy-5-methoxyphenylacetic acid followed by a condensation reaction with acrolein. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The condensation reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid may involve large-scale bromination and condensation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes in the enzyme structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyl group on the phenyl ring allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C10H8BrO4-

Molecular Weight

272.07 g/mol

IUPAC Name

2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate

InChI

InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/p-1/b3-2+

InChI Key

NGBVBJQUJJKRGF-NSCUHMNNSA-M

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)[O-]

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)Br)[O-]

Origin of Product

United States

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